3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
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Description
3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20ClFN2O4 and its molecular weight is 418.85. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 895685-05-9) is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20ClFN2O4
- Molar Mass : 406.835 g/mol
- Structure : The compound features a complex structure that includes a chloro-fluorophenyl moiety and a dimethoxyphenyl group attached to an oxazole core, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds with oxazole structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific biological activities of the compound have been explored through various studies, including molecular docking and in vitro assays.
Anticancer Activity
In vitro studies have shown that related oxazole derivatives exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines (e.g., MCF-7 and MDA-MB 231). Results indicate a notable reduction in cell viability, suggesting potential as an anticancer agent .
- Mechanism of Action : Molecular docking studies have indicated that the compound may interact with key proteins involved in cancer cell proliferation and survival pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of oxazole derivatives is well-documented:
- Cytokine Inhibition : Compounds similar to the one studied have shown the ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response .
- COX Enzyme Inhibition : Inhibition of COX enzymes (COX-1 and COX-2) has been observed in related compounds, suggesting that this compound may also exhibit similar anti-inflammatory effects .
Antiviral Activity
The antiviral properties of oxazole derivatives have been explored in various studies:
- Mechanism of Action : Some N-heterocycles have demonstrated the ability to interfere with viral replication and enhance host immune responses . Although specific antiviral data for this compound is limited, its structural similarities to known antiviral agents suggest potential activity.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds within this class:
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4/c1-12-18(20(25-29-12)19-14(22)5-4-6-15(19)23)21(26)24-10-9-13-7-8-16(27-2)17(11-13)28-3/h4-8,11H,9-10H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMPDXQNRAUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.